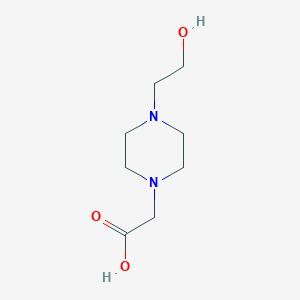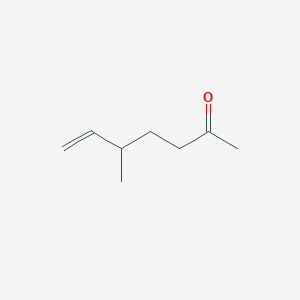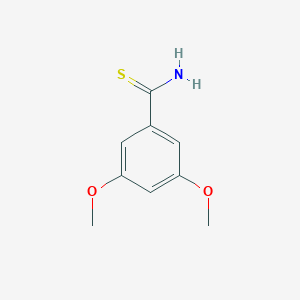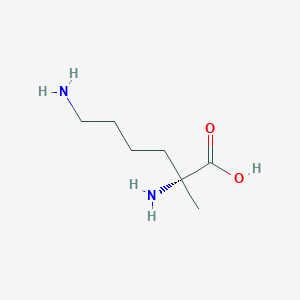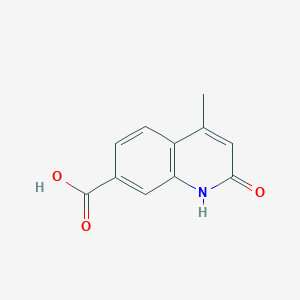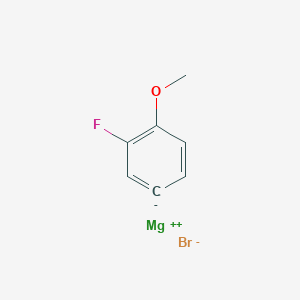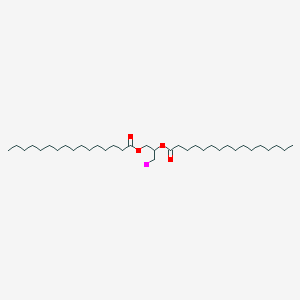
Shijiaocaolactone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shijiaocaolactone A (SLA) is a natural product that is found in the roots of the medicinal plant, Shijiaocao. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In recent years, SLA has gained attention as a potential therapeutic agent for a variety of diseases. In
Mecanismo De Acción
The mechanism of action of Shijiaocaolactone A is not fully understood. However, it is believed that Shijiaocaolactone A exerts its biological effects by modulating various signaling pathways in the body. For example, Shijiaocaolactone A has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the regulation of inflammation. Shijiaocaolactone A has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Shijiaocaolactone A has been shown to possess a wide range of biochemical and physiological effects. For example, Shijiaocaolactone A has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Shijiaocaolactone A has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, Shijiaocaolactone A has been shown to reduce oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Shijiaocaolactone A in lab experiments is that it is a natural product that is readily available. Additionally, Shijiaocaolactone A has been extensively studied and its biological effects are well characterized. However, one of the limitations of using Shijiaocaolactone A in lab experiments is that it is difficult to synthesize, which can make it expensive to obtain.
Direcciones Futuras
There are several future directions for the study of Shijiaocaolactone A. One area of research is focused on the development of more efficient methods for synthesizing Shijiaocaolactone A. Another area of research is focused on the development of Shijiaocaolactone A-based therapeutics for the treatment of various diseases. Additionally, there is a need for further research to fully understand the mechanism of action of Shijiaocaolactone A and its effects on various signaling pathways in the body.
In conclusion, Shijiaocaolactone A is a natural product that possesses a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, further research is needed to fully understand the mechanism of action of Shijiaocaolactone A and its effects on various signaling pathways in the body.
Métodos De Síntesis
Shijiaocaolactone A is a complex natural product that is difficult to synthesize. However, several methods have been developed to synthesize Shijiaocaolactone A in the laboratory. One of the most commonly used methods involves the use of a precursor molecule, which is then converted into Shijiaocaolactone A through a series of chemical reactions. Another method involves the use of enzymes to catalyze the synthesis of Shijiaocaolactone A from simpler molecules.
Aplicaciones Científicas De Investigación
Shijiaocaolactone A has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Shijiaocaolactone A has also been shown to possess anti-tumor properties, which makes it a potential candidate for the treatment of cancer. Additionally, Shijiaocaolactone A has been shown to possess anti-oxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
122739-12-2 |
|---|---|
Nombre del producto |
Shijiaocaolactone A |
Fórmula molecular |
C24H30O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[(2R,3S)-2-methyl-7-(2-methylbut-3-en-2-yl)-2-(2-methylpropyl)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate |
InChI |
InChI=1S/C24H30O5/c1-8-23(5,6)18-10-16-9-17-11-21(27-15(4)25)24(7,13-14(2)3)29-20(17)12-19(16)28-22(18)26/h8-10,12,14,21H,1,11,13H2,2-7H3/t21-,24+/m0/s1 |
Clave InChI |
MAFRBYJWZZFXHI-XUZZJYLKSA-N |
SMILES isomérico |
CC(C)C[C@@]1([C@H](CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |
SMILES |
CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |
SMILES canónico |
CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |
Sinónimos |
shijiaocaolactone A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



